molecular formula C19H22O7 B13431722 Giffonin P

Giffonin P

Cat. No.: B13431722
M. Wt: 362.4 g/mol
InChI Key: ITCMVFGYPKRCJI-YMNIQUSHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Giffonin P is a cyclic diarylheptanoid, a class of natural products known for their diverse biological activities. These compounds are characterized by a seven-carbon skeleton with two phenyl rings at the 1- and 7-positions. This compound is isolated from the hazelnut tree, Corylus avellana, specifically from the Italian cultivar "Tonda di Giffoni" .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Giffonin P involves the extraction and isolation from plant sources. The process typically includes the use of solvents like methanol and water in a semi-preparative high-performance liquid chromatography (HPLC) setup. The mobile phase often consists of a mixture of methanol and water in varying ratios .

Industrial Production Methods

This involves large-scale extraction from plant materials, followed by purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Giffonin P undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms .

Mechanism of Action

The mechanism of action of Giffonin P involves its interaction with specific molecular targets. For example, it inhibits the α-glucosidase enzyme by forming hydrogen bonds and π–π stacking interactions with the enzyme’s active site residues. This inhibition helps in reducing blood glucose levels, making it beneficial for diabetes management .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H22O7

Molecular Weight

362.4 g/mol

IUPAC Name

(8S,9S,11S,12R)-tricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,8,9,10,11,12,17-heptol

InChI

InChI=1S/C19H22O7/c20-13-3-1-9-5-11(13)12-6-10(2-4-14(12)21)8-16(23)18(25)19(26)17(24)15(22)7-9/h1-6,15-26H,7-8H2/t15-,16+,17-,18-,19?/m0/s1

InChI Key

ITCMVFGYPKRCJI-YMNIQUSHSA-N

Isomeric SMILES

C1[C@H]([C@@H](C([C@H]([C@H](CC2=CC(=C(C=C2)O)C3=C(C=CC1=C3)O)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(C(CC2=CC(=C(C=C2)O)C3=C(C=CC1=C3)O)O)O)O)O)O

Origin of Product

United States

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